Cas no 339010-79-6 (5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid)
5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid
-
5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C159325-25mg |
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid |
339010-79-6 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C159325-50mg |
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid |
339010-79-6 | 50mg |
$ 380.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646272-1mg |
5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiophene-2-sulfonic acid |
339010-79-6 | 98% | 1mg |
¥535.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646272-5mg |
5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiophene-2-sulfonic acid |
339010-79-6 | 98% | 5mg |
¥661.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646272-10mg |
5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiophene-2-sulfonic acid |
339010-79-6 | 98% | 10mg |
¥862.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646272-50mg |
5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiophene-2-sulfonic acid |
339010-79-6 | 98% | 50mg |
¥1391.00 | 2024-05-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00877543-1g |
5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophene-2-sulfonic acid |
339010-79-6 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| A2B Chem LLC | AI75549-1mg |
5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophene-2-sulfonic acid |
339010-79-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI75549-5mg |
5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophene-2-sulfonic acid |
339010-79-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI75549-10mg |
5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophene-2-sulfonic acid |
339010-79-6 | >90% | 10mg |
$240.00 | 2024-04-20 |
5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid
5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic Acid: A Comprehensive Overview
The compound with CAS No. 339010-79-6, known as 5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule is characterized by its unique structure, which combines a thiophene ring, a pyridine moiety, and a sulfonic acid group. The presence of these functional groups endows the compound with distinctive chemical properties and potential applications in various industries.
Chemical Structure and Properties
The molecular structure of 5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid is quite intricate. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, serves as the central framework. Attached to this ring is a pyridine group at the 5-position, which itself is substituted with chlorine at the 3-position and a trifluoromethyl group at the 5-position. The sulfonic acid group (-SO₃H) is located at the 2-position of the thiophene ring. This combination of substituents not only enhances the molecule's stability but also imparts unique electronic properties.
Recent studies have highlighted the importance of such heterocyclic compounds in drug design. The pyridine moiety, for instance, is known to exhibit significant biological activity due to its ability to interact with various biomolecules. The trifluoromethyl group further enhances the molecule's lipophilicity, making it more bioavailable. Additionally, the sulfonic acid group contributes to ionization properties, which are crucial for drug delivery systems.
Synthesis and Characterization
The synthesis of 5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid involves a multi-step process that typically begins with the preparation of intermediate compounds. Key steps include Friedel-Crafts alkylation for introducing substituents onto the thiophene ring and subsequent functionalization to introduce the pyridine moiety and sulfonic acid group. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the final product.
Recent advancements in green chemistry have led to more efficient and environmentally friendly synthesis methods for this compound. For instance, researchers have explored using microwave-assisted synthesis to reduce reaction times and improve yields. These developments underscore the growing emphasis on sustainable practices in chemical manufacturing.
Applications in Pharmacology
The pharmacological potential of 5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid lies in its ability to modulate various biological pathways. Preclinical studies have demonstrated its efficacy as an inhibitor of certain enzymes involved in inflammatory processes, making it a promising candidate for anti-inflammatory drug development.
In addition to its pharmacological applications, this compound has shown potential in diagnostic imaging. Its ability to act as a contrast agent in magnetic resonance imaging (MRI) has been explored in recent studies. The sulfonic acid group plays a critical role in enhancing relaxivity, a key parameter for MRI contrast agents.
Environmental Considerations
As with any chemical compound, understanding its environmental impact is crucial. Studies have been conducted to assess the biodegradability and toxicity of 5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid. Results indicate that under specific conditions, the compound undergoes biodegradation through microbial action. However, further research is needed to fully understand its long-term environmental effects.
Efforts are also underway to develop recycling strategies for this compound. Researchers are exploring methods to recover and reuse it from industrial waste streams, thereby reducing its environmental footprint.
Future Directions
The future of 5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid looks promising as advancements in nanotechnology open new avenues for its application. For example, it has been proposed as a component in nanoscale drug delivery systems due to its unique physicochemical properties.
Collaborative research between academia and industry is expected to drive further innovation in this field. By leveraging computational chemistry tools and machine learning algorithms, scientists can predict optimal conditions for synthesis and identify novel applications for this compound.
SEO Keywords
339010-79-6 (5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thiophenesulfonic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)